molecular formula C26H21ClN4O3 B2818125 N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189732-64-6

N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2818125
CAS No.: 1189732-64-6
M. Wt: 472.93
InChI Key: GCFQHXPLZWCASA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole family, a class of compounds garnering significant interest in medicinal chemistry and chemical biology research. This specific analog is designed for investigative purposes to study the therapeutic potential of modulating key enzymatic pathways. Its core structure is based on a 4-oxo-3,4-dihydropyrimido[5,4-b]indole scaffold, a privileged structure known for its ability to interact with various biological targets. The molecular architecture incorporates a 4-methoxybenzyl group at the 3-position and an N-(2-chlorophenyl)acetamide side chain at the 5-position, which are critical for enhancing target binding affinity and selectivity. As a research-grade compound, its primary value lies in probing structure-activity relationships (SAR) within this chemical series. Researchers utilize this reagent to investigate potential mechanisms of action, with preliminary interests in areas such as kinase inhibition or the modulation of other signaling pathways relevant to cellular proliferation. It serves as a crucial tool for in vitro biochemical assays and cellular models to elucidate novel biological functions and assess the efficacy of targeting the pyrimidoindole core in specific pathological contexts. All studies must be conducted under appropriate laboratory safety protocols, and this product is strictly for Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-34-18-12-10-17(11-13-18)14-30-16-28-24-19-6-2-5-9-22(19)31(25(24)26(30)33)15-23(32)29-21-8-4-3-7-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQHXPLZWCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor.

    Introduction of the 4-methoxybenzyl group: This step involves a nucleophilic substitution reaction where the 4-methoxybenzyl group is introduced to the pyrimidoindole core.

    Attachment of the 2-chlorophenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenyl halide and the pyrimidoindole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. For example:
Reaction:
Acetamide+H2OH+ or OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Amine}

ConditionsReagentsProductsReference
Acidic (HCl, reflux)6M HCl, 80°C, 4h2-(3-(4-methoxybenzyl)-4-oxopyrimidoindol-5-yl)acetic acid + 2-chloroaniline
Basic (NaOH, ethanol)2M NaOH, 70°C, 3hSodium salt of acetic acid derivative + free amine

This reaction is critical for modifying the compound’s polarity and bioavailability in drug development.

Reduction of Carbonyl Groups

The 4-oxo group in the pyrimidoindole core is susceptible to reduction, forming hydroxyl or methylene derivatives:
Reaction:
C=OReducing AgentCH2 or CH-OH\text{C=O} \xrightarrow{\text{Reducing Agent}} \text{CH}_2\text{ or CH-OH}

ConditionsReagentsProductsReference
Catalytic hydrogenationH₂, Pd/C, ethanol4-hydroxy-pyrimidoindole derivative
Borohydride reductionNaBH₄, MeOH, 0°C4-methylene-pyrimidoindole intermediate

Reduction alters the electron density of the heterocyclic system, potentially enhancing interactions with biological targets.

Electrophilic Aromatic Substitution

The indole and methoxybenzyl groups facilitate electrophilic substitution reactions:
Example: Nitration or halogenation at activated positions.

Reaction TypeReagentsPosition ModifiedProductsReference
NitrationHNO₃, H₂SO₄, 0°CC-3 of indoleNitro-substituted derivative
BrominationBr₂, FeBr₃, CH₂Cl₂Para to methoxy groupBromo-methoxybenzyl analog

The methoxy group ortho-directs electrophiles, while the indole’s C-3 position is highly reactive.

Nucleophilic Substitution

The 2-chlorophenyl group may undergo substitution under forcing conditions due to deactivation by the electron-withdrawing chlorine:

Reaction TypeReagentsProductsReference
AminationNH₃, Cu catalyst, 120°C2-aminophenyl derivative
Methoxy substitutionNaOMe, DMF, 100°C2-methoxyphenyl analog

Such reactions are less favored due to steric hindrance and electronic deactivation but are feasible under high-energy conditions .

Oxidation Reactions

The benzyl and indole moieties are prone to oxidation:

Reaction TypeReagentsProductsReference
Side-chain oxidationKMnO₄, H₂O, 60°CBenzoic acid derivative
Indole ring oxidationDDQ, CHCl₃, rtOxindole or quinone derivatives

Oxidation of the 4-methoxybenzyl group could generate carboxylic acids, altering solubility.

Cyclization and Ring-Opening

The pyrimidoindole core may undergo ring-opening under acidic or basic conditions:

Reaction TypeReagentsProductsReference
Acidic hydrolysisH₂SO₄, refluxFragmented indole and pyrimidine
Base-mediated rearrangementNaOH, EtOH, ΔRearranged quinazoline derivative

These reactions are pivotal in degradation studies or synthesizing novel heterocycles.

Functional Group Interconversion

The acetamide group can be transformed into other functionalities:

Reaction TypeReagentsProductsReference
Hofmann degradationBr₂, NaOHPrimary amine derivative
Curtius rearrangementNaN₃, HClIsocyanate intermediate

Such transformations expand the compound’s utility in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit potent anticancer properties. Research has shown that the pyrimidoindole framework can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in several studies. It has been suggested that this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. This inhibition may lead to reduced cytokine release and improved outcomes in models of chronic inflammation.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. Preliminary studies indicate that it could mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplicationFindings
AnticancerInduced apoptosis in breast cancer cells through mitochondrial pathway modulation.
Anti-inflammatoryReduced IL-1β and IL-18 levels in LPS-stimulated macrophages by inhibiting NLRP3 activation.
NeuroprotectionDecreased oxidative stress markers and improved neuronal survival in models of neurodegeneration.

Detailed Findings from Selected Studies

  • Anticancer Study : In vitro experiments demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammation Study : A study on macrophage cell lines treated with lipopolysaccharides showed that the compound effectively suppressed the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in lower levels of reactive oxygen species and enhanced cell survival rates compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimido[5,4-b]indole 3-(4-methoxybenzyl), 5(4H)-yl, N-(2-chlorophenyl)acetamide ~479.9 (estimated) High lipophilicity due to aromatic substituents; ketone enhances reactivity
2-{[3-(4-Chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole 3-(4-chlorophenyl), 2-sulfanyl, N-(3-methoxyphenyl)acetamide 479.94 Sulfur bridge increases polarity; 3-methoxyphenyl may reduce metabolic stability
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 4-ethylphenylacetamide 487.98 Ethyl group enhances lipophilicity; 3-methoxyphenyl improves solubility
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Acetamide 4-methoxyphenyl, 4-chlorobenzyl, allylacetamido 386.87 Flexible allyl chain may improve bioavailability; lacks fused heterocycle
N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...} Thiazolidinone-indole hybrid 3-(4-methylbenzyl), thiazolidinone, 2-chlorophenylacetamide ~532.0 (estimated) Thiazolidinone introduces hydrogen-bonding sites; sulfur enhances stability

Key Findings and Trends

Core Scaffold Differences: Pyrimidoindole-based compounds (e.g., target compound, ) exhibit rigid planar structures conducive to intercalation or enzyme inhibition, whereas thiazolidinone hybrids (e.g., ) introduce conformational flexibility and sulfur-mediated interactions.

In contrast, 4-chlorophenyl (e.g., ) may alter binding orientation due to positional isomerism. Methoxybenzyl Groups: The 4-methoxybenzyl group in the target compound and contributes to moderate lipophilicity (clogP ~3.5), balancing solubility and permeability. The 3-methoxyphenyl variant in increases polarity, reducing CNS penetration but improving aqueous solubility.

Biological Activity Insights: While explicit activity data for the target compound is unavailable, structurally related pyrimidoindoles (e.g., ) demonstrate nanomolar-range inhibition of kinases and inflammatory mediators. Thiazolidinone analogs (e.g., ) show promise as antimicrobial agents due to thioamide functionality .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving coupling of preformed pyrimidoindole intermediates with chloroacetamide derivatives. Yields for such multi-step reactions typically range from 35–50% .

Data Table: Physicochemical and Structural Comparison

Property Target Compound
Molecular Formula C₂₇H₂₂ClN₃O₃ (estimated) C₂₅H₂₀ClN₃O₃S C₂₅H₂₁ClN₄O₃S₂ C₂₁H₂₃ClN₂O₃
logP (Predicted) ~3.5 3.8 4.2 2.9
Hydrogen Bond Acceptors 5 6 7 4
Rotatable Bonds 6 7 8 9
Polar Surface Area (Ų) ~90 105 112 78

Biological Activity

N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and potential mechanisms of action.

Compound Overview

  • Molecular Formula : C27H23ClN4O3
  • Molecular Weight : 486.96 g/mol
  • Structural Features : The compound features an indole moiety fused with a pyrimidoindole system, which is significant for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : It has been shown to modulate cytokine production, suggesting potential applications in inflammatory diseases.
  • Antiviral Properties : Molecular docking studies indicate that it may interact with viral enzymes, which is critical for understanding its antiviral mechanisms.
  • Anticancer Activity : Preliminary studies have suggested cytotoxic effects against various cancer cell lines, although specific IC50 values are yet to be fully established.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Indole Moiety : This can involve the use of various reagents such as potassium permanganate for oxidation.
  • Pyrimidoindole Fusion : Specific conditions must be maintained to ensure proper fusion and functionalization of the indole structure.

The detailed synthetic pathway is crucial for developing this compound for further biological evaluation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing context for the potential efficacy of this compound:

CompoundActivityIC50 Value (μM)Reference
Compound AAntiviral32.2
Compound BAnticancer23.69 (SKOV-3)
Compound CAnti-inflammatoryNot specified

The interaction studies suggest that this compound may modulate receptor activity and enzyme functions through specific binding modes with molecular targets involved in inflammation and viral replication. These interactions are critical for elucidating its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives (e.g., 5-methoxyindole) with substituted pyrimidinones. Key steps include:
  • Cyclization : Using reagents like POCl₃ or PPA under reflux (80–120°C) to form the fused heterocycle .
  • Substitution : Introducing the 4-methoxybenzyl group via nucleophilic substitution with K₂CO₃ in DMF at 60°C .
  • Acetamide coupling : Employing EDCI/HOBt or DCC-mediated coupling of the indole-pyrimidine intermediate with 2-chlorophenylacetic acid .
    Optimization strategies include DOE (Design of Experiments) to adjust solvent polarity, temperature, and catalyst loading. Monitor intermediates via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl singlet at δ 3.8 ppm, indole NH at δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidoindole core .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 486.1) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the fused ring system .

Q. What preliminary assays are used to assess biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells) with positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction selectivity challenges (e.g., byproduct formation in cyclization) be addressed?

  • Methodological Answer :
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products). Adjust stoichiometry (e.g., 1.2:1 indole:pyrimidinone ratio) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to favor intramolecular cyclization over intermolecular coupling .

Q. What mechanistic insights explain discrepancies in biological activity across analogs?

  • Methodological Answer :
  • SAR studies : Compare activity of analogs with varied substituents (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl). Reduced activity in chloro-substituted analogs suggests steric hindrance at the binding site .
  • Molecular docking : Map interactions with target proteins (e.g., ATP-binding pocket of kinases) using AutoDock Vina .

Q. How can stability issues (e.g., hydrolysis of the acetamide group) be mitigated during formulation?

  • Methodological Answer :
  • pH profiling : Assess degradation kinetics in buffers (pH 1–9). Stabilize with lyophilization or PEG-based matrices for in vivo studies .
  • Prodrug design : Replace labile groups (e.g., esterify the acetamide) to enhance plasma stability .

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein melting shifts post-treatment .
  • Knockdown/rescue experiments : Use siRNA to silence targets and assess activity loss .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Conflicting data may arise from polymorphic forms; characterize via PXRD .
  • Co-solvent systems : Optimize DMSO-water mixtures (≤5% DMSO) for in vitro assays to avoid cytotoxicity .

Q. Why do synthetic yields vary significantly (40–75%) across published protocols?

  • Methodological Answer :
  • Critical parameter analysis : Compare reaction scales (mg vs. gram), purity of starting materials, and workup methods (e.g., column chromatography vs. recrystallization) .
  • Reproducibility checks : Replicate procedures with strict anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateKey Spectral Data (¹H NMR)Purity (HPLC)
Pyrimidoindole coreδ 8.2 (d, J=8 Hz, H-7), δ 6.9 (s, H-2)≥98%
4-Methoxybenzyl derivativeδ 3.8 (s, OCH₃), δ 5.1 (s, CH₂)≥95%

Q. Table 2. Biological Activity of Selected Analogs

Substituent (R)MIC (µg/mL, S. aureus)IC₅₀ (µM, HepG2)
4-OCH₃ (Parent)8.212.5
4-F32.128.7

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